molecular formula C7H11N5O2 B053942 (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid CAS No. 114460-37-6

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Cat. No. B053942
M. Wt: 197.19 g/mol
InChI Key: HZLZMXYBDRVYRP-YFKPBYRVSA-N
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Description

“(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

Imidazolepropionic acid, a related compound, is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator are recommended when handling this compound .

properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZMXYBDRVYRP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921388
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

CAS RN

114460-37-6
Record name 1-Guanidino-2-(4-imidazole)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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